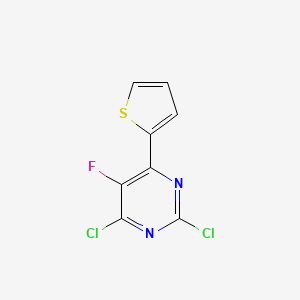
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound with the molecular formula C8H3Cl2FN2S. This compound is characterized by the presence of chlorine, fluorine, and thiophene groups attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with thiophene derivatives. One common method includes the use of reducing metal powder and acid in a solvent, followed by stirring and heating to the desired reaction temperature . The reaction is monitored using thin-layer chromatography, and the product is purified through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is typically purified using distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt various cellular processes, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine include:
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and thiophene groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H3Cl2FN2S |
|---|---|
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
2,4-dichloro-5-fluoro-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C8H3Cl2FN2S/c9-7-5(11)6(12-8(10)13-7)4-2-1-3-14-4/h1-3H |
Clave InChI |
PAMPGJWYDBVVKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=C(C(=NC(=N2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


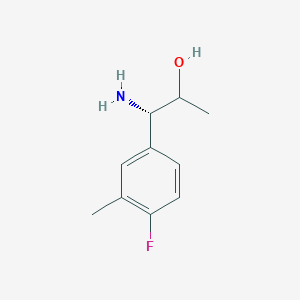
![4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13027119.png)

![5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13027128.png)
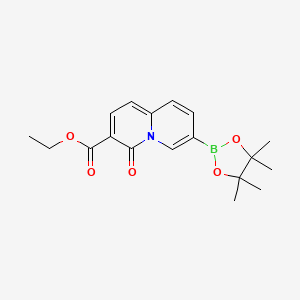
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one](/img/structure/B13027149.png)
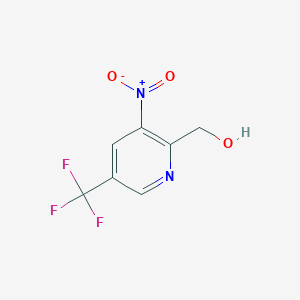
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B13027160.png)
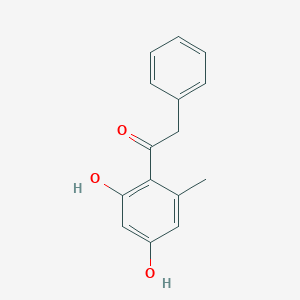
![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)
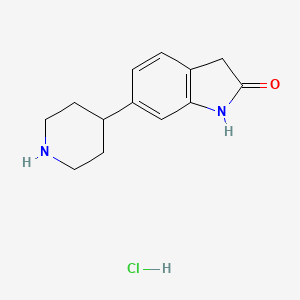
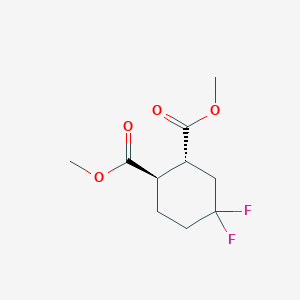
![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)
